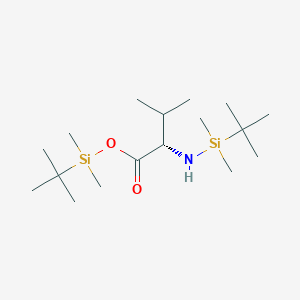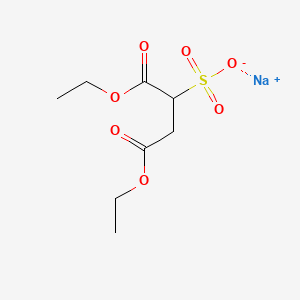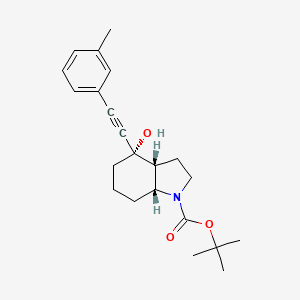
tert-Butyl (3aR,4S,7aR)-4-hydroxy-4-(m-tolylethynyl)octahydro-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3aR,4S,7aR)-4-hydroxy-4-(m-tolylethynyl)octahydro-1H-indole-1-carboxylate: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3aR,4S,7aR)-4-hydroxy-4-(m-tolylethynyl)octahydro-1H-indole-1-carboxylate typically involves multiple steps, including the formation of the indole core, introduction of the hydroxy group, and attachment of the m-tolylethynyl group. Common reagents used in these reactions include:
Indole formation: Starting materials such as aniline derivatives and ketones.
Hydroxylation: Reagents like hydrogen peroxide or osmium tetroxide.
Alkyne addition: Use of palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3aR,4S,7aR)-4-hydroxy-4-(m-tolylethynyl)octahydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of the carbonyl group back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: Halogenation or nitration of the aromatic ring using halogens or nitric acid.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (Cl2, Br2), nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (3aR,4S,7aR)-4-hydroxy-4-(m-tolylethynyl)octahydro-1H-indole-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with various biological targets.
Medicine
In medicinal chemistry, indole derivatives are often explored for their potential therapeutic applications. This compound could be investigated for its potential as a drug candidate for various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3aR,4S,7aR)-4-hydroxy-4-(m-tolylethynyl)octahydro-1H-indole-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (3aR,4S,7aR)-4-hydroxy-4-(phenylethynyl)octahydro-1H-indole-1-carboxylate
- tert-Butyl (3aR,4S,7aR)-4-hydroxy-4-(p-tolylethynyl)octahydro-1H-indole-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl (3aR,4S,7aR)-4-hydroxy-4-(m-tolylethynyl)octahydro-1H-indole-1-carboxylate lies in its specific substitution pattern and stereochemistry, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C22H29NO3 |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
tert-butyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate |
InChI |
InChI=1S/C22H29NO3/c1-16-7-5-8-17(15-16)10-13-22(25)12-6-9-19-18(22)11-14-23(19)20(24)26-21(2,3)4/h5,7-8,15,18-19,25H,6,9,11-12,14H2,1-4H3/t18-,19-,22-/m1/s1 |
Clave InChI |
ZAPZZFRGOMWRCG-WOIUINJBSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3C(=O)OC(C)(C)C)O |
SMILES canónico |
CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


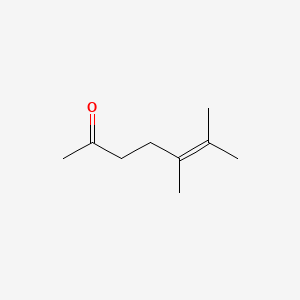
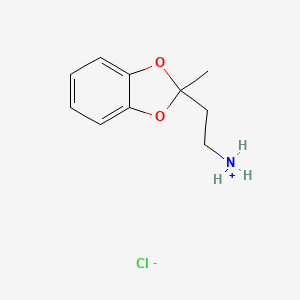
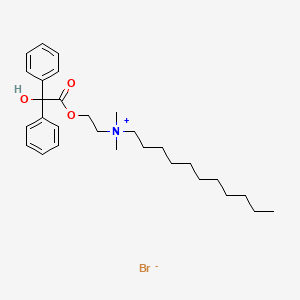


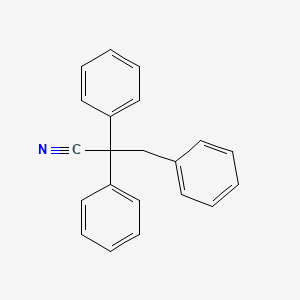
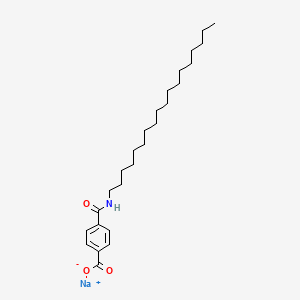

![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)
![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)

![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)
